molecular formula C19H22N4O3S B2845545 N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-1-methyl-N-((tetrahydrofuran-2-yl)methyl)-1H-pyrazole-3-carboxamide CAS No. 1171171-05-3

N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-1-methyl-N-((tetrahydrofuran-2-yl)methyl)-1H-pyrazole-3-carboxamide

Cat. No. B2845545
CAS RN: 1171171-05-3
M. Wt: 386.47
InChI Key: LVHOZPRIJKVCIZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-1-methyl-N-((tetrahydrofuran-2-yl)methyl)-1H-pyrazole-3-carboxamide” is a novel class of M4 positive allosteric modulators . It has been found to exhibit modest potency at the human M4 receptor and excellent efficacy as noted by the 14.6-fold leftward shift of the agonist concentration-response curve . It is also selective versus the other muscarinic subtypes and displayed excellent in vivo PK properties in rat with low IV clearance and excellent brain exposure .


Synthesis Analysis

The compound was synthesized in good yield by coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid . The obtained intermediate compounds were then treated with 1-(2-chloro ethyl) piperidine hydrochloride to yield the final derivatives .


Molecular Structure Analysis

The molecular structure of the compound was analyzed based on IR, 1H, 13C NMR and mass spectral data . The compound exhibited modest potency at the human M4 receptor (EC50 = 1.3 µM) and excellent efficacy .


Chemical Reactions Analysis

The compound was synthesized through a series of chemical reactions involving coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid and subsequent treatment with 1-(2-chloro ethyl) piperidine hydrochloride .


Physical And Chemical Properties Analysis

The compound has excellent in vivo PK properties in rat with low IV clearance (11.6 mL/min/kg) and excellent brain exposure .

Scientific Research Applications

Synthesis and Characterization

Research has focused on the synthesis and characterization of novel compounds with potential biological activities. For example, the synthesis of 5-amino-N-aryl-3-[(4-methoxyphenyl)amino]-1H-pyrazole-4-carboxamides and their derivatives showed promising in vitro cytotoxic activity against Ehrlich Ascites Carcinoma (EAC) cells, highlighting the importance of structural modifications in enhancing biological activity (Hassan, Hafez, & Osman, 2014).

Antibacterial and Anti-Inflammatory Properties

Compounds derived from similar structures have been evaluated for their antibacterial and anti-inflammatory properties. Novel benzodifuranyl derivatives, for example, have shown significant COX-2 inhibitory, analgesic, and anti-inflammatory activities, demonstrating their potential as therapeutic agents (Abu‐Hashem, Al-Hussain, & Zaki, 2020).

Antimicrobial Activity

Research on 2-amino benzo[d]thiazolyl substituted pyrazol-5-ones has identified several compounds with promising antibacterial activity, particularly against Staphylococcus aureus and Bacillus subtilis, without cytotoxic effects on mammalian cells. This indicates the potential for developing new antimicrobial agents from these chemical structures (Palkar et al., 2017).

Novel Heterocyclic Compounds

The use of 2-carboxy-6-methoxybenzofuran-3-acetic acid anhydride in synthesizing novel polycyclic heteroaromatic compounds has been explored. Such compounds, with various heterocyclic structures fused or bound to benzofuran rings, represent a rich area for discovering new molecules with potential pharmaceutical applications (Patankar et al., 2008).

Antiviral Potential

Research into heterocyclic compounds derived from cyclohexane-1,4-dione, including tetrahydrobenzo[d]thiazole derivatives, has shown potential against SARS-CoV-2 main protease, suggesting a promising avenue for anti-Covid-19 therapeutics. This underscores the relevance of such compounds in addressing global health challenges (Mohareb & Abdo, 2021).

Mechanism of Action

The compound acts as a positive allosteric modulator of the muscarinic 4 (M4) receptor . It exhibits excellent efficacy as noted by the 14.6-fold leftward shift of the agonist concentration-response curve .

Safety and Hazards

The compound has been evaluated for anti-inflammatory activity and showed the highest IC50 values for COX-1 inhibition . It demonstrated excellent COX-2 SI values and even showed significant inhibition of albumin denaturation . Therefore, it can be considered a safe anti-inflammatory agent .

Future Directions

The compound represents a novel class of M4 positive allosteric modulators and has potential for further development and study . Its excellent efficacy and selectivity versus other muscarinic subtypes, along with its excellent in vivo PK properties, make it a promising candidate for future research .

properties

IUPAC Name

N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)-1-methyl-N-(oxolan-2-ylmethyl)pyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N4O3S/c1-12-6-7-15(25-3)16-17(12)27-19(20-16)23(11-13-5-4-10-26-13)18(24)14-8-9-22(2)21-14/h6-9,13H,4-5,10-11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVHOZPRIJKVCIZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=C(C=C1)OC)N=C(S2)N(CC3CCCO3)C(=O)C4=NN(C=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.